Potassium trifluoro(2-methylprop-1-en-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with the molecular formula C4H7BF3K. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate can be synthesized through the reaction of 2-methylprop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the reagents and products are sensitive to water. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmospheric conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylprop-1-en-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific substituents involved.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium trifluoro(2-methylprop-1-en-1-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that can target specific biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylprop-1-en-1-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-methylprop-1-en-1-yl)borate is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C4H7BF3K |
---|---|
Molecular Weight |
162.01 g/mol |
IUPAC Name |
potassium;trifluoro(2-methylprop-1-enyl)boranuide |
InChI |
InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h3H,1-2H3;/q-1;+1 |
InChI Key |
FUGVRKYJCWRXAZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.